1-[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA
Overview
Description
1-[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA is a complex organic compound that features a benzoxazole ring, a chlorophenyl group, and a furan-2-carbonyl thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA typically involves multiple steps. One common approach starts with the preparation of the benzoxazole ring, which can be synthesized from 2-aminophenol and an appropriate aldehyde under acidic conditions . The chlorophenyl group is then introduced through a substitution reaction, often using a chlorinating agent like thionyl chloride . The final step involves the coupling of the benzoxazole derivative with furan-2-carbonyl isothiocyanate to form the thiourea linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1-[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Shares the benzoxazole ring but lacks the chlorophenyl and furan-2-carbonyl thiourea moieties.
Benzothiazole: Similar structure but with a sulfur atom replacing the oxygen in the benzoxazole ring.
Benzimidazole: Contains a nitrogen atom instead of the oxygen in the benzoxazole ring.
Uniqueness
1-[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O3S/c20-13-8-7-11(21-19(27)23-17(24)16-6-3-9-25-16)10-12(13)18-22-14-4-1-2-5-15(14)26-18/h1-10H,(H2,21,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHQVTZDFVMWEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=S)NC(=O)C4=CC=CO4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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